

# An In-depth Technical Guide to Ethyl 5-aminopicolinate

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## Compound of Interest

Compound Name: Ethyl 5-aminopicolinate

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This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for **Ethyl 5-aminopicolinate**, a pyridine derivative of interest in medicinal chemistry and drug development.

## Core Structural Information

**Ethyl 5-aminopicolinate**, with the IUPAC name ethyl 5-aminopyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and an ethyl ester at the 2-position.<sup>[1][2]</sup> Its fundamental structural details are summarized below.

Table 1: Chemical Identity of **Ethyl 5-aminopicolinate**

Identifier	Value	Reference
IUPAC Name	ethyl 5-aminopyridine-2-carboxylate	[1][2]
CAS Number	119830-47-6	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][3]
Molecular Weight	166.18 g/mol	[3]
Canonical SMILES	CCOC(=O)c1cccc(n1)N	
InChI Key	JOUCUZXFDZISMW-UHFFFAOYSA-N	[1][2]

## Physicochemical Properties

The available physicochemical data for **Ethyl 5-aminopicolinate** is limited. The compound is a solid at room temperature with a high boiling point.[1][2] Further experimental determination of properties such as melting point and solubility in various solvents is required for a complete profile.

Table 2: Physicochemical Properties of **Ethyl 5-aminopicolinate**

Property	Value	Conditions	Reference
Physical Form	Solid	Ambient	[1][2]
Boiling Point	340.8 °C	at 760 mmHg	[1][2]
Melting Point	Data not available		
Solubility	Data not available		
pKa	Data not available		
LogP	Data not available		

## Spectroscopic Data

Detailed experimental spectra for **Ethyl 5-aminopicolinate** are not readily available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the protons of the ethyl group (a quartet for the methylene group and a triplet for the methyl group). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

### 3.2. Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 5-aminopicolinate** would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the  $3300\text{--}3500\text{ cm}^{-1}$  region), C=O stretching of the ester (around  $1700\text{--}1730\text{ cm}^{-1}$ ), C-N stretching, and aromatic C-H and C=C stretching vibrations.

### 3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $166.18\text{ g/mol}$ ). Common fragmentation patterns would likely involve the loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ) from the ester, or the loss of the entire ester group.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 5-aminopicolinate** is not available in the reviewed literature. However, a general method can be inferred from the synthesis of analogous aminopyridine esters. A plausible synthetic route involves the reduction of the corresponding nitro compound, ethyl 5-nitropicolinate.

### General Synthesis Workflow for **Ethyl 5-aminopicolinate**



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Caption: A general workflow for the synthesis and characterization of **Ethyl 5-aminopicolinate**.

Disclaimer: This is a generalized protocol and would require optimization for specific laboratory conditions.

## Biological Activity and Drug Development Potential

There is currently a lack of specific data on the biological activity, enzyme inhibition, or receptor binding profile of **Ethyl 5-aminopicolinate** itself. However, the aminopicolinate scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of similar structures have been investigated for a range of therapeutic applications, suggesting that **Ethyl 5-aminopicolinate** could serve as a valuable building block in drug discovery programs.

Further screening and biological evaluation are necessary to determine its pharmacological profile.

## Conclusion and Future Directions

**Ethyl 5-aminopicolinate** is a chemical entity with a well-defined structure. While its basic identifiers and some physical properties are known, there is a significant lack of publicly available, detailed experimental data, including comprehensive spectroscopic analyses and a specific synthesis protocol. Furthermore, its biological activities have not been characterized. Future research should focus on:

- **Detailed Synthesis and Characterization:** Development and publication of a robust, high-yield synthesis protocol followed by full spectroscopic characterization ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS).
- **Physicochemical Profiling:** Experimental determination of key properties such as melting point, solubility, and LogP.
- **Biological Screening:** Comprehensive screening of **Ethyl 5-aminopicolinate** in various biological assays to identify potential therapeutic applications.

This foundational work is essential to unlock the potential of **Ethyl 5-aminopicolinate** as a scaffold or intermediate in the development of new therapeutics.

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## References

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